molecular formula C12H9NO5S B1661478 (2-Nitrophenyl) benzenesulfonate CAS No. 91493-71-9

(2-Nitrophenyl) benzenesulfonate

Cat. No.: B1661478
CAS No.: 91493-71-9
M. Wt: 279.27 g/mol
InChI Key: CWTHJALFQKJYBW-UHFFFAOYSA-N
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Description

(2-Nitrophenyl) benzenesulfonate is a sulfonate ester characterized by a benzene ring substituted with a sulfonate group (-SO₃⁻) and a 2-nitrophenyl moiety (a phenyl group with a nitro (-NO₂) substituent in the ortho position). This compound’s structure imparts unique electronic and steric properties due to the electron-withdrawing nitro group, which influences its reactivity, stability, and intermolecular interactions.

Synthesis: The synthesis of sulfonate esters often involves nucleophilic substitution reactions. For example, tris-(4-substituted benzenesulfonate)-diethanolamine reacts with nitrogen heterocycles (e.g., imidazole or benzimidazole) under basic conditions to form sulfonamides .

Applications: Derivatives of 2-nitrophenyl groups are widely used in analytical chemistry as derivatization agents. For instance, compounds like 3-((2-nitrophenyl)methylene-amino-2-oxazolidinone (NPAOZ) and 5-methylmorfolino-3-((2-nitrophenyl)methylene)-3-amino-2-oxazolidinone (NPAMOZ) serve as internal standards in mass spectrometry due to their stability and detectability .

Properties

CAS No.

91493-71-9

Molecular Formula

C12H9NO5S

Molecular Weight

279.27 g/mol

IUPAC Name

(2-nitrophenyl) benzenesulfonate

InChI

InChI=1S/C12H9NO5S/c14-13(15)11-8-4-5-9-12(11)18-19(16,17)10-6-2-1-3-7-10/h1-9H

InChI Key

CWTHJALFQKJYBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-]

Other CAS No.

91493-71-9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The position and nature of substituents on phenyl sulfonates significantly impact their properties:

Compound Substituent Position Key Functional Group Electronic Effect Key Property
(2-Nitrophenyl) benzenesulfonate Ortho (-NO₂) Sulfonate ester Strong electron-withdrawing High reactivity, steric hindrance
Sodium dodecyl benzenesulfonate Para (-C₁₂H₂₅) Sulfonate surfactant Hydrophobic tail Surfactant, micelle formation
Phenyl benzoate (CAS 93-99-2) - Ester (-COO-) Electron-withdrawing (ester) Lower stability compared to sulfonates
  • Ortho vs. Para Substituents : The nitro group in the ortho position induces steric hindrance and torsional strain, reducing symmetry compared to para-substituted analogs (e.g., sodium dodecyl benzenesulfonate). This steric effect can lower melting points and solubility in polar solvents.
  • Electronic Effects : The nitro group’s electron-withdrawing nature increases the electrophilicity of the sulfonate group, enhancing reactivity in nucleophilic substitutions compared to alkyl-substituted sulfonates.

Reactivity and Stability

  • Hydrolysis : Sulfonate esters are generally more resistant to hydrolysis than esters (e.g., phenyl benzoate) due to the stronger S-O bond. However, the nitro group in this compound may accelerate hydrolysis under basic conditions by stabilizing transition states through resonance.
  • Thermal Stability: The nitro group can reduce thermal stability compared to non-nitrated sulfonates, as nitro compounds are prone to decomposition at elevated temperatures.

Intermolecular Interactions

The nitro group participates in hydrogen bonding and π-π stacking, influencing crystal packing. In contrast, alkyl-substituted sulfonates (e.g., sodium dodecyl benzenesulfonate) rely on hydrophobic interactions for micelle formation . Hydrogen-bonding patterns, as analyzed by graph set theory , may differ significantly between nitrophenyl sulfonates and simpler analogs.

Table 1: Comparative Properties of Selected Sulfonates and Esters

Property This compound Sodium dodecyl benzenesulfonate Phenyl benzoate
Solubility in Water Low (steric hindrance) High (surfactant) Moderate
Reactivity in SN2 High (electron-withdrawing) Low N/A
Thermal Stability Moderate High Low
Analytical Use Derivatization agent Surfactant Fragrance

Table 2: Key Analytical Derivatives

Compound Application Detection Method
NPAOZ Nitrofuran metabolite detection LC-MS/MS
NPAMOZ Veterinary drug residue analysis HPLC-UV
NPSEM Semicarbazide quantification Isotope dilution

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